Cas no 1261483-36-6 (2,5-Bis(3-(trifluoromethoxy)phenyl)-3-chloropyridine)

2,5-Bis(3-(trifluoromethoxy)phenyl)-3-chloropyridine 化学的及び物理的性質
名前と識別子
-
- 2,5-Bis(3-(trifluoromethoxy)phenyl)-3-chloropyridine
-
- インチ: 1S/C19H10ClF6NO2/c20-16-9-13(11-3-1-5-14(7-11)28-18(21,22)23)10-27-17(16)12-4-2-6-15(8-12)29-19(24,25)26/h1-10H
- InChIKey: GKDRABXJDPQZQU-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=CN=C1C1C=CC=C(C=1)OC(F)(F)F)C1C=CC=C(C=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 29
- 回転可能化学結合数: 4
- 複雑さ: 532
- 疎水性パラメータ計算基準値(XlogP): 7.1
- トポロジー分子極性表面積: 31.4
2,5-Bis(3-(trifluoromethoxy)phenyl)-3-chloropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013002226-1g |
2,5-Bis(3-(trifluoromethoxy)phenyl)-3-chloropyridine |
1261483-36-6 | 97% | 1g |
$1519.80 | 2023-09-03 | |
Alichem | A013002226-250mg |
2,5-Bis(3-(trifluoromethoxy)phenyl)-3-chloropyridine |
1261483-36-6 | 97% | 250mg |
$484.80 | 2023-09-03 | |
Alichem | A013002226-500mg |
2,5-Bis(3-(trifluoromethoxy)phenyl)-3-chloropyridine |
1261483-36-6 | 97% | 500mg |
$839.45 | 2023-09-03 |
2,5-Bis(3-(trifluoromethoxy)phenyl)-3-chloropyridine 関連文献
-
1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
2,5-Bis(3-(trifluoromethoxy)phenyl)-3-chloropyridineに関する追加情報
Professional Introduction to 2,5-Bis(3-(trifluoromethoxy)phenyl)-3-chloropyridine (CAS No. 1261483-36-6)
2,5-Bis(3-(trifluoromethoxy)phenyl)-3-chloropyridine, with the CAS number 1261483-36-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of trifluoromethoxy and chloro substituents, contribute to its distinct chemical properties and make it a valuable candidate for further investigation.
The< strong>trifluoromethoxy group is known for its ability to enhance the metabolic stability and lipophilicity of molecules, which are crucial factors in drug design. This modification can significantly influence the pharmacokinetic profile of a compound, potentially leading to improved bioavailability and longer duration of action. In contrast, the chloro substituent introduces a polar character to the molecule, which can affect its interactions with biological targets. These dual functional groups make 2,5-Bis(3-(trifluoromethoxy)phenyl)-3-chloropyridine a promising scaffold for developing novel therapeutic agents.
In recent years, there has been a growing interest in exploring the pharmacological potential of pyridine derivatives. These compounds have shown promise in various therapeutic areas, including oncology, neurology, and anti-inflammatory treatments. The< strong>Bis(3-(trifluoromethoxy)phenyl)-3-chloropyridine moiety has been studied for its ability to modulate key biological pathways involved in disease progression. For instance, preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors that are implicated in cancer cell proliferation and survival.
The< strong>CAS No. 1261483-36-6 designation ensures that researchers have a standardized reference for this compound, facilitating its use in academic and industrial settings. The precise identification provided by CAS numbers is essential for ensuring consistency in experimental protocols and data interpretation. This compound has been utilized in high-throughput screening campaigns to identify potential hits for further optimization into lead compounds.
One of the most compelling aspects of< strong>2,5-Bis(3-(trifluoromethoxy)phenyl)-3-chloropyridine is its structural versatility. The combination of< strong>trifluoromethoxy and< strong>chloro groups provides multiple sites for chemical modification, allowing chemists to tailor the properties of the molecule to specific requirements. This flexibility has enabled the synthesis of numerous derivatives that exhibit enhanced potency and selectivity compared to their parent compound.
The pharmaceutical industry has been particularly interested in developing small-molecule inhibitors targeting protein kinases, which are critical mediators of cellular signaling pathways. Pyridine-based inhibitors have emerged as a dominant class of kinase inhibitors due to their favorable pharmacokinetic properties and mechanism of action. The< strong>Bis(3-(trifluoromethoxy)phenyl)-3-chloropyridine scaffold aligns well with this trend and has been explored as a potential kinase inhibitor.
In vitro studies have demonstrated that< strong>CAS No. 1261483-36-6-derived compounds can interact with various protein kinases with high affinity. These interactions often lead to significant inhibition of kinase activity, which can disrupt aberrant signaling pathways that contribute to disease states such as cancer. Additionally, the< strong,trifluoromethoxy-substituted pyridines have shown improved resistance profiles against metabolic degradation by enzymes like cytochrome P450 oxidases.
The use of computational modeling techniques has further advanced the study of< strong>2,5-Bis(3-(trifluoromethoxy)phenyl)-3-chloropyridine. Molecular docking simulations have been employed to predict binding modes and affinities between this compound and its target proteins. These simulations provide valuable insights into how structural modifications can optimize binding interactions and improve drug-like properties.
Epidemiological studies have also highlighted the importance of fluorinated compounds in drug development. The introduction of fluorine atoms into molecular structures often leads to enhanced binding affinity, reduced metabolic clearance, and improved pharmacological activity. The prevalence of fluorinated pyridines in approved drugs underscores their therapeutic relevance.
The synthesis of< strong>CAS No. 1261483-36-6-based compounds typically involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Advanced synthetic methodologies have been developed to streamline these processes, making it feasible to produce these complex molecules on a larger scale for preclinical studies.
The growing body of evidence supporting the pharmacological potential of< strong>Bis(3-(trifluoromethoxy)phenyl)-3-chloropyridine has prompted several pharmaceutical companies to invest in its further development. Preclinical studies are currently underway to evaluate its safety profile and efficacy in animal models. These studies aim to provide a solid foundation for future clinical trials in human patients.
The chemical diversity exhibited by< strong>CAS No. 1261483-36-6-derived compounds makes them an attractive platform for structure-activity relationship (SAR) studies. By systematically varying substituents on the pyridine core, researchers can identify key structural features that contribute to biological activity. This approach has led to the discovery of several novel drug candidates with improved therapeutic profiles.
The integration of interdisciplinary approaches has been instrumental in advancing our understanding of< strong>Bis(3-(trifluoromethoxy)phenyl)-3-chloropyridine. Collaboration between chemists, biologists, and computational scientists has enabled comprehensive investigations into its mechanism of action at both molecular and cellular levels.
In conclusion,< strong>CAS No. 1261483-36-6, corresponding to2,5-Bis(3-(trifluoromethoxy)phenyl)-3-chloropyridine , represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities.
1261483-36-6 (2,5-Bis(3-(trifluoromethoxy)phenyl)-3-chloropyridine) 関連製品
- 2624417-92-9(Benzene, 2-bromo-1-fluoro-3-(methoxymethoxy)-4-methyl-)
- 90347-66-3(Methyl 3-iodo-4-methylbenzoate)
- 1511874-49-9(2-methyl-1-(5-methylpyridin-3-yl)propan-2-amine)
- 132974-83-5(2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S)-)
- 1126824-74-5(8-Bromo-[1,2,4]triazolo[4,3-A]pyridine)
- 2137504-38-0(tert-butyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate)
- 32084-59-6(6-Bromoquinazolin-4-ol)
- 899736-76-6(5-amino-1-(4-bromophenyl)methyl-N-(3,4-dimethoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)
- 1255529-23-7(Ent-Edoxaban)
- 1805125-64-7(4-(Difluoromethyl)-3-methoxy-2-methyl-6-(trifluoromethoxy)pyridine)




